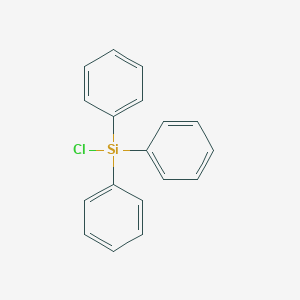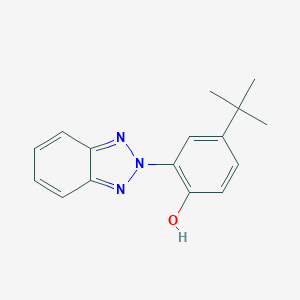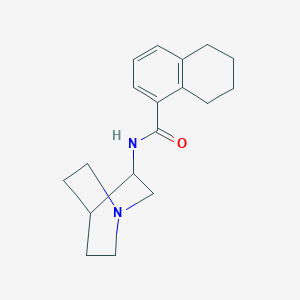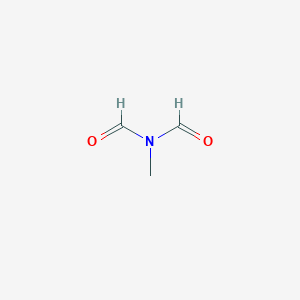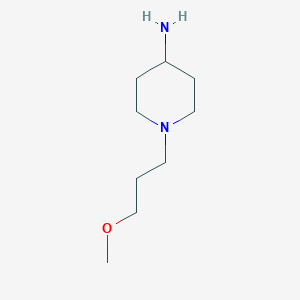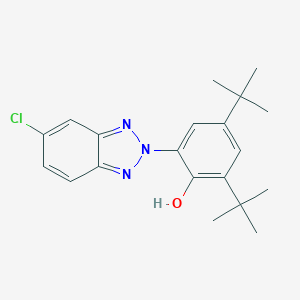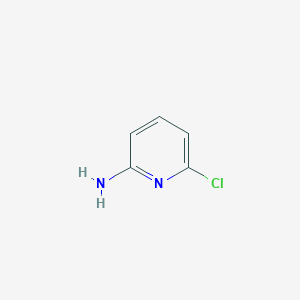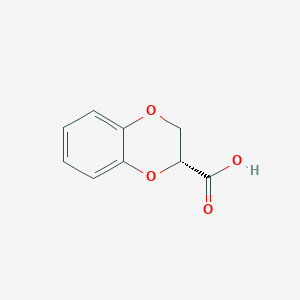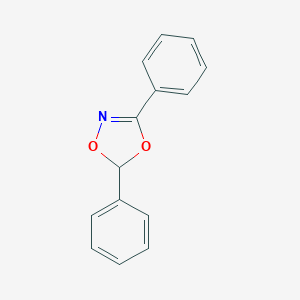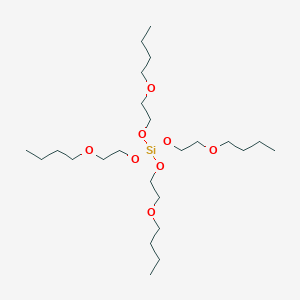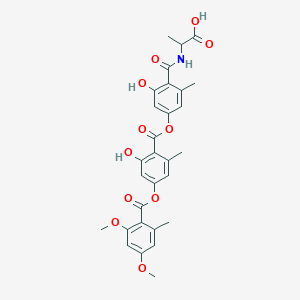
酰胺普辛 A
描述
酰胺素A是一种真菌代谢产物,从真菌腐霉属物种FO-2942的培养液中分离得到。 它以其对二酰基甘油酰基转移酶的抑制作用而闻名,该酶参与从二酰基甘油和酰基辅酶A合成甘油三酯 .
科学研究应用
酰胺素A具有广泛的科学研究应用:
作用机制
酰胺素A的主要作用机制涉及抑制二酰基甘油酰基转移酶,该酶催化甘油三酯从二酰基甘油和酰基辅酶A的形成 . 通过抑制这种酶,酰胺素A减少甘油三酯的合成,导致细胞中脂质积累减少。 这种机制在代谢紊乱的背景下尤其重要,在代谢紊乱中,过度的甘油三酯合成和积累会导致肥胖和糖尿病等疾病 .
类似化合物:
酰胺素B: 另一种具有类似对二酰基甘油酰基转移酶抑制作用的真菌代谢产物.
玫瑰脂素: 一组选择性抑制二酰基甘油酰基转移酶2的真菌代谢产物.
酰胺素A的独特性: 与其他一些抑制剂不同,酰胺素A已被证明对脂质代谢有重大影响,使其成为进一步研究和开发的有希望的候选者 .
生化分析
Biochemical Properties
Amidepsine A plays a crucial role in biochemical reactions by inhibiting diacylglycerol acyltransferase. This enzyme catalyzes the final step in triglyceride synthesis, converting diacylglycerol and acyl-CoA to triglycerides. By inhibiting this enzyme, Amidepsine A reduces the formation of triglycerides, which can help mitigate conditions like fatty liver, obesity, and hypertriglyceridemia. The compound has shown inhibitory effects in rat liver microsomes with an IC50 value of 10.2 µM and in Raji cells with an IC50 value of 15.5 µM .
Cellular Effects
Amidepsine A influences various cellular processes by inhibiting diacylglycerol acyltransferase. This inhibition leads to a reduction in triglyceride formation, which can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the reduction in triglyceride levels can alter lipid signaling pathways, affecting processes such as lipid storage, energy metabolism, and cell membrane composition. These changes can have downstream effects on cellular functions, including insulin sensitivity and inflammatory responses .
Molecular Mechanism
The molecular mechanism of Amidepsine A involves its binding to diacylglycerol acyltransferase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol and acyl-CoA to triglycerides, leading to a decrease in triglyceride synthesis. Additionally, Amidepsine A may influence gene expression by modulating lipid signaling pathways, which can result in changes in the expression of genes involved in lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amidepsine A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Amidepsine A remains stable under certain conditions, allowing for sustained inhibition of diacylglycerol acyltransferase. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways or changes in enzyme expression levels .
Dosage Effects in Animal Models
The effects of Amidepsine A vary with different dosages in animal models. At lower doses, the compound effectively inhibits diacylglycerol acyltransferase, leading to a reduction in triglyceride levels and associated metabolic benefits. At higher doses, Amidepsine A may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal lipid metabolism. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Amidepsine A is involved in metabolic pathways related to lipid metabolism. By inhibiting diacylglycerol acyltransferase, the compound reduces the synthesis of triglycerides, which can affect metabolic flux and metabolite levels. This inhibition can lead to changes in the levels of diacylglycerol, acyl-CoA, and other intermediates in lipid metabolism. Additionally, Amidepsine A may interact with other enzymes and cofactors involved in lipid biosynthesis and degradation, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, Amidepsine A is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, Amidepsine A can accumulate in specific compartments, such as the endoplasmic reticulum, where diacylglycerol acyltransferase is localized. This targeted distribution allows Amidepsine A to effectively inhibit the enzyme and exert its biochemical effects .
Subcellular Localization
The subcellular localization of Amidepsine A is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where diacylglycerol acyltransferase is found. This localization is facilitated by targeting signals or post-translational modifications that direct Amidepsine A to specific compartments. By localizing to the endoplasmic reticulum, Amidepsine A can effectively inhibit diacylglycerol acyltransferase and reduce triglyceride synthesis .
准备方法
合成路线和反应条件: 酰胺素A通常从腐霉属物种FO-2942的培养液中分离得到。 分离过程涉及多个步骤,包括发酵、提取和纯化 . 首先在特定条件下发酵培养液,然后使用甲醇或乙酸乙酯等有机溶剂进行提取。 然后对粗提物进行色谱技术以纯化酰胺素A .
工业生产方法: 酰胺素A的工业生产涉及腐霉属物种FO-2942的大规模发酵。 发酵过程经过优化,以最大程度地提高酰胺素A的产量。 发酵后,使用类似于实验室规模制备中使用的技术提取和纯化该化合物 .
化学反应分析
反应类型: 酰胺素A会发生各种化学反应,包括水解、酯化和氧化 .
常用试剂和条件:
水解: 酰胺素A可以在酸性或碱性条件下水解,生成其成分酸和醇。
酯化: 它可以在酸催化剂存在下与醇发生酯化反应,形成酯。
主要生成产物: 根据所用试剂和反应条件的不同,这些反应生成的主要产物包括各种酯、酸和氧化衍生物 .
相似化合物的比较
Amidepsine B: Another fungal metabolite with similar inhibitory effects on diacylglycerol acyltransferase.
Roselipins: A group of fungal metabolites that selectively inhibit diacylglycerol acyltransferase 2.
Xanthohumol: A plant-derived compound that inhibits both diacylglycerol acyltransferase 1 and 2.
Uniqueness of Amidepsine A: Unlike some other inhibitors, Amidepsine A has been shown to have a significant impact on lipid metabolism, making it a promising candidate for further research and development .
属性
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amidepsine A?
A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].
Q2: What is the structural characterization of Amidepsine A?
A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.
Q3: How does Amidepsine A impact triacylglycerol formation in cells?
A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.
Q4: Are there other compounds similar to Amidepsine A?
A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].
Q5: Has Amidepsine A been tested in any disease models?
A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


